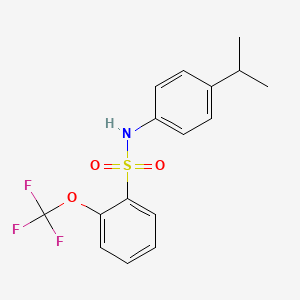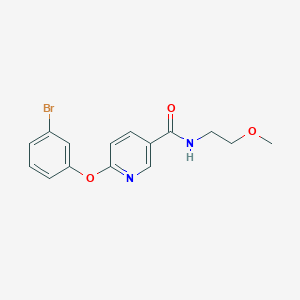
1-(3-Bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine, also known as BFPFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of pyrrolidine derivatives and possesses unique chemical properties that make it suitable for various research purposes.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer progression. 1-(3-Bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine has also been shown to induce apoptosis, which is a process of programmed cell death that is essential for the elimination of damaged cells.
Biochemical and Physiological Effects:
1-(3-Bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a crucial role in the development of inflammation. Moreover, 1-(3-Bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine has been found to reduce the expression of certain genes that are involved in cancer cell proliferation and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3-Bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine in lab experiments is its high potency and specificity. 1-(3-Bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine has been found to be highly effective in inhibiting the activity of certain enzymes and proteins, making it a valuable tool for studying their functions. However, one of the limitations of using 1-(3-Bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine is its potential toxicity. 1-(3-Bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine has been found to be toxic to certain cell types, and its use should be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for research involving 1-(3-Bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine. One of the areas of interest is the development of novel drugs based on the chemical structure of 1-(3-Bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine. Moreover, further studies are needed to understand the mechanism of action of 1-(3-Bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine and its potential applications in the treatment of various diseases. Additionally, research is needed to explore the safety and toxicity of 1-(3-Bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine in humans, which is essential for its clinical development.
Conclusion:
In conclusion, 1-(3-Bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its unique chemical properties make it suitable for various research purposes, and it has been extensively studied for its anti-inflammatory, analgesic, and anti-cancer properties. Further research is needed to explore its potential applications in the treatment of various diseases and to develop novel drugs based on its chemical structure.
Métodos De Síntesis
The synthesis of 1-(3-Bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine involves the reaction between 3-bromobenzenesulfonyl chloride and 4-fluorophenylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
1-(3-Bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. Moreover, 1-(3-Bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine has been found to be effective in treating various diseases such as arthritis, cancer, and Alzheimer's disease.
Propiedades
IUPAC Name |
1-(3-bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFNO2S/c17-13-3-1-4-15(11-13)22(20,21)19-10-2-5-16(19)12-6-8-14(18)9-7-12/h1,3-4,6-9,11,16H,2,5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBSIHUOQQQZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC(=CC=C2)Br)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl] 2-(4-oxoquinazolin-3-yl)acetate](/img/structure/B7550677.png)

![2-(2-acetyl-3,4-dihydro-1H-isoquinolin-1-yl)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B7550692.png)
![2-[[4-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]phenyl]methyl]isoindole-1,3-dione](/img/structure/B7550708.png)

![1,3-dimethyl-6-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7550730.png)
![4-[2-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanoyl]-7-(trifluoromethyl)-1,3-dihydroquinoxalin-2-one](/img/structure/B7550733.png)
![6-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylchromen-2-one](/img/structure/B7550751.png)
![N-[1-[[4-(3-fluorophenyl)-1,3-thiazol-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]-2-methoxybenzamide](/img/structure/B7550756.png)

![[2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl] 2-chlorobenzoate](/img/structure/B7550764.png)
![2-pyridin-4-yl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B7550768.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide](/img/structure/B7550775.png)
![N-[1-(2-phenylphenyl)sulfonylpiperidin-4-yl]benzenesulfonamide](/img/structure/B7550780.png)